Cas no 361481-22-3 (5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)

5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
- 5-methyl-N-pyridin-2-yl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- SR-01000444511-1
- F0497-0057
- 5-METHYL-N-(PYRIDIN-2-YL)-7-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- SR-01000444511
- HMS601C17
- AKOS000536082
- ChemDiv1_004989
- Oprea1_376535
- Oprea1_578565
- Z56794593
- AKOS016378504
- 361481-22-3
-
- インチ: 1S/C17H15N7O/c1-11-14(16(25)23-13-6-2-3-8-19-13)15(12-5-4-7-18-9-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,19,23,25)(H,20,21,22)
- InChIKey: DZYGTNRKIXTTQQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)NC2=NC=NN2C1C1C=NC=CC=1)NC1C=CC=CN=1
計算された属性
- せいみつぶんしりょう: 333.13380813g/mol
- どういたいしつりょう: 333.13380813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0497-0057-10mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-2mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-5μmol |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-4mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-25mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-20μmol |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-15mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-2μmol |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-1mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0497-0057-20mg |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
361481-22-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamideに関する追加情報
Research Brief on 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS: 361481-22-3)
Recent studies on the compound 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS: 361481-22-3) have highlighted its potential as a promising candidate in the field of chemical biology and pharmaceutical research. This triazolopyrimidine derivative has garnered attention due to its unique structural features and biological activity, particularly in the context of kinase inhibition and cancer therapeutics. The compound's molecular structure, characterized by the presence of pyridine and triazolopyrimidine moieties, suggests a high affinity for specific protein targets, making it a subject of intense investigation.
One of the key areas of research focuses on the compound's role as a selective kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. Preliminary in vitro studies have demonstrated that 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide exhibits potent inhibitory activity against a subset of kinases, with a particular emphasis on its efficacy in targeting aberrant signaling pathways in tumor cells. These findings are supported by molecular docking studies, which reveal strong binding interactions between the compound and the ATP-binding sites of specific kinases.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and its potential for therapeutic application. Pharmacodynamic studies in animal models have shown favorable absorption and distribution characteristics, with minimal off-target effects. The compound's metabolic stability and bioavailability have also been evaluated, with results indicating a promising half-life and clearance rate. These attributes position 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide as a viable candidate for further preclinical development.
Another significant aspect of the research involves the synthesis and optimization of the compound. Recent synthetic routes have been developed to improve yield and purity, with a focus on scalable production methods. Structural modifications have also been explored to enhance the compound's selectivity and potency. For instance, variations in the pyridine substituents have been investigated to fine-tune the compound's interaction with target kinases. These efforts have led to the identification of analogs with improved pharmacological properties, paving the way for future structure-activity relationship (SAR) studies.
The therapeutic potential of 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide extends beyond oncology. Emerging evidence suggests its applicability in inflammatory and autoimmune diseases, where kinase inhibition can modulate immune responses. Preliminary data from cellular assays indicate that the compound can suppress pro-inflammatory cytokine production, highlighting its potential as a multi-targeted therapeutic agent. However, further studies are required to validate these findings and elucidate the underlying mechanisms of action.
In conclusion, the compound 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide (CAS: 361481-22-3) represents a promising avenue for drug discovery and development. Its dual role as a kinase inhibitor and immunomodulator, coupled with its favorable pharmacokinetic profile, underscores its potential in addressing unmet medical needs. Future research should focus on advancing the compound through preclinical and clinical trials to fully realize its therapeutic benefits. Collaborative efforts between academia and industry will be essential to accelerate the translation of these findings into clinical applications.
361481-22-3 (5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide) 関連製品
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 2141167-81-7(2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)